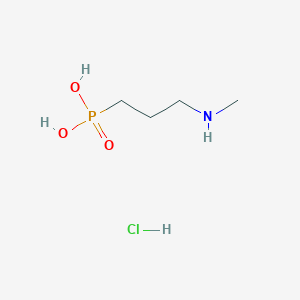
3-amino-1-ethyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-1-ethyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the pyrazole class of compounds and has a molecular formula of C16H20N4O.
Mecanismo De Acción
The mechanism of action of 3-amino-1-ethyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide is not fully understood. However, studies have suggested that it may act as an inhibitor of certain enzymes and pathways involved in various diseases. For example, it has been shown to inhibit the activity of the COX-2 enzyme, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that 3-amino-1-ethyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide has various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, and improve cognitive function. It has also been shown to have antioxidant properties and may protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-amino-1-ethyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide in lab experiments is its high purity and stability. This makes it easy to handle and use in various assays. However, one limitation is its limited solubility in water, which may affect its bioavailability and activity in certain assays.
Direcciones Futuras
There are several future directions for the study of 3-amino-1-ethyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide. One direction is to further investigate its potential applications in the treatment of various diseases such as cancer, inflammation, and neurodegenerative diseases. Another direction is to study its potential use as a herbicide and insecticide in agriculture. Additionally, further studies can be conducted to optimize the synthesis method and improve the solubility of the compound for better bioavailability in various assays.
Métodos De Síntesis
The synthesis of 3-amino-1-ethyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide involves the reaction between 1-phenylethylamine and ethyl acetoacetate in the presence of hydrazine hydrate. The resulting product is then treated with acetic anhydride and ammonium acetate to yield the final product. This method has been extensively studied and optimized to obtain high yields and purity of the compound.
Aplicaciones Científicas De Investigación
3-amino-1-ethyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide has been studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. In agriculture, it has been studied for its potential use as a herbicide and insecticide. In material science, it has been studied for its potential use in the synthesis of new materials with unique properties.
Propiedades
IUPAC Name |
5-amino-2-ethyl-N-(1-phenylethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-3-18-12(9-13(15)17-18)14(19)16-10(2)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3,(H2,15,17)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGYHKCJNRHRGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)C(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Methoxyethyl)-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2461807.png)
![Bis(2-chloroethyl)[(3-methoxyphenyl)methyl]amine hydrochloride](/img/structure/B2461809.png)




![(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/no-structure.png)
![1-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2461820.png)

![7-cyclopropyl-2,9-bis(4-methoxyphenyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2461823.png)
![4,6-Dimethyl-[1,3,2]dioxathiane 2,2-dioxide](/img/structure/B2461826.png)

![2-chloro-N-[4-ethoxy-3-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B2461828.png)